3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Significance of 1H-Pyrrolo[2,3-b]pyridine Frameworks as Privileged Heterocyclic Motifs
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is recognized as a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. researchgate.net The significance of heterocyclic compounds, in general, is underscored by the fact that over 85% of all biologically active chemical entities contain at least one heterocyclic ring. nih.gov These structures are integral to a vast number of marketed drugs and play a central role in modern drug design. nih.govresearchgate.net
The 1H-pyrrolo[2,3-b]pyridine nucleus, as a bioisostere of indole (B1671886), offers unique advantages. mdpi.comnih.gov Bioisosteric replacement, where one atom or group of atoms is substituted for another with similar physical or chemical properties, is a common strategy in drug design to enhance a compound's pharmacological profile. nih.gov The introduction of a nitrogen atom into the indole scaffold to form the azaindole core can modulate key properties such as solubility, lipophilicity, pKa, and target binding affinity. mdpi.comresearchgate.netnih.gov This strategic modification can lead to improved ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles. nih.gov The nitrogen atom in the pyridine (B92270) ring can also form additional hydrogen bonds with biological targets, potentially increasing potency and selectivity. nih.gov
The utility of the 1H-pyrrolo[2,3-b]pyridine framework is evident in its application as a core structure for inhibitors of various enzymes, particularly kinases. mdpi.comnih.govrsc.orgnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. mdpi.comgoogle.com The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully incorporated into inhibitors of fibroblast growth factor receptors (FGFR), cyclin-dependent kinase 8 (CDK8), and FMS-like tyrosine kinase 3 (FLT3), highlighting its versatility in targeting different kinase family members. nih.govrsc.orgnih.govacs.org
Overview of Structural Diversity within Pyrrolo[2,3-b]pyridine Isomers and Their Research Relevance
The fusion of a pyrrole (B145914) and a pyridine ring can result in six possible isomers, each with a unique arrangement of the nitrogen atom in the six-membered ring. nih.govmdpi.com These are known as 4-azaindole (B1209526) (pyrrolo[3,2-b]pyridine), 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine), 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine), and 7-azaindole (pyrrolo[2,3-b]pyridine), along with pyrrolo[3,4-b]pyridine and pyrrolo[3,4-c]pyridine. nih.govmdpi.comnih.govmagtech.com.cn Each of these isomers presents a distinct electronic distribution and three-dimensional shape, leading to different biological activities and research applications. mdpi.comnih.gov
Among the azaindole isomers, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has been the most extensively studied and has appeared in a plethora of biologically active molecules. mdpi.comnih.gov This is reflected in the sheer number of publications and patents associated with this isomer. mdpi.com The other isomers, while less explored, also hold significant therapeutic potential. nih.gov For instance, derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli, and compounds based on the pyrrolo[3,4-c]pyridine scaffold have been investigated for analgesic, sedative, antidiabetic, and antiviral properties. nih.govmdpi.com
The structural diversity of pyrrolopyridines allows for fine-tuning of their physicochemical and pharmacological properties. mdpi.comnih.gov The position of the nitrogen atom in the pyridine ring influences the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for target recognition and binding. mdpi.com This diversity enables medicinal chemists to design compounds with improved selectivity and efficacy for a wide range of biological targets. mdpi.comnih.gov
Table 1: Isomers of Pyrrolopyridine
| Isomer Name | Systematic Name |
|---|---|
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine |
| - | 1H-Pyrrolo[3,4-b]pyridine |
| - | 1H-Pyrrolo[3,4-c]pyridine |
Contextualizing 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine within the Broader Pyrrolo[2,3-b]pyridine Chemical Landscape
The compound this compound is a specific derivative of the 7-azaindole scaffold. Its structure is characterized by two key functional groups: an iodine atom at the 3-position of the pyrrole ring and a methoxy (B1213986) group at the 6-position of the pyridine ring. Each of these substituents plays a crucial role in the compound's chemical reactivity and potential applications.
The iodine atom at the 3-position is a particularly valuable feature. Halogenated heterocycles are important intermediates in organic synthesis, and the iodine substituent makes the molecule amenable to a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the introduction of a wide range of other functional groups at this position, enabling the synthesis of diverse libraries of compounds for drug discovery programs. researchgate.netnih.govrsc.org
Historical Development and Evolution of Pyrrolo[2,3-b]pyridine Research
The study of pyrrolopyridines, or azaindoles, has a rich history that has evolved alongside advances in synthetic organic chemistry. magtech.com.cnresearchgate.net Early synthetic methods for constructing the azaindole core were often extensions of classical indole syntheses, such as the Fischer indole synthesis and the Bartoli synthesis. magtech.com.cnresearchgate.net However, these methods were not always efficient for the synthesis of all azaindole isomers due to the influence of the pyridine nitrogen on the reaction pathways. researchgate.net
A significant leap forward in pyrrolopyridine research came with the development of organometallic chemistry, particularly transition-metal-catalyzed cross-coupling reactions. magtech.com.cnresearchgate.netnih.gov These powerful synthetic tools provided more efficient and versatile routes to a wide array of functionalized azaindoles. researchgate.netnih.govrsc.org Palladium-catalyzed reactions, for example, have been extensively used for the construction of the pyrrolopyridine ring system and for the subsequent functionalization of the core structure. nih.govrsc.orgresearchgate.net
In recent years, research has focused on developing novel synthetic methodologies to access diversely substituted azaindoles, driven by their significant biological potential. nih.govrsc.org The increasing availability of various azaindole building blocks has further fueled their exploration in medicinal chemistry and materials science. mdpi.comresearchgate.net The continuous innovation in synthetic strategies is crucial for expanding the chemical space around the pyrrolopyridine scaffold and for the discovery of new therapeutic agents. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEGQDHLWYOJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267287 | |
| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-37-3 | |
| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies for 3 Iodo 6 Methoxy 1h Pyrrolo 2,3 B Pyridine
Exploration of Cross-Coupling Reactions at the C-3 Iodo Position
The carbon-iodine bond at the C-3 position is the most versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for selective functionalization even in the presence of other halogen substituents. rsc.orglibretexts.org
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. libretexts.org In the context of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position. The general reaction involves a palladium catalyst, a base, and a suitable solvent system. libretexts.org
Detailed research on related 7-azaindole (B17877) scaffolds demonstrates that these couplings are highly efficient. For instance, the C-3 selective arylation of a similar precursor, 3-iodo-6-chloro-7-azaindole, was achieved using a catalyst system of Pd2(dba)3 and SPhos with cesium carbonate as the base. acs.org The reaction conditions were found to tolerate both electron-donating and electron-withdrawing groups on the coupling partner, with p-methoxy substituted phenylboronic acid giving a high yield of 93%. acs.org The order of reactivity for leaving groups in Suzuki couplings is generally I >> Br > OTf >> Cl, which underpins the selective reaction at the iodo-substituted position. libretexts.org This selectivity is crucial when designing synthetic routes for poly-halogenated pyrrolo[2,3-b]pyridines, allowing for sequential, site-selective couplings. acs.org
Table 1: Examples of Suzuki-Miyaura Coupling on Related 7-Azaindole Scaffolds
The Sonogashira coupling reaction is a cornerstone method for the formation of C(sp²)-C(sp) bonds, effectively introducing terminal or substituted alkynes onto an aromatic core. organic-chemistry.orgbepls.com The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can often be carried out under mild, room-temperature conditions. bepls.comwikipedia.org This makes it an invaluable tool for synthesizing alkynyl-substituted 7-azaindoles from their corresponding iodo-precursors.
While specific studies on this compound are not detailed in the provided literature, the reaction's applicability is well-established for iodo-pyridines. For example, (5-Iodo-pyridin-2-yl)-carbamic acid methyl ester readily undergoes Sonogashira coupling with 3-ethynyl-4-methylbenzoate. bepls.com The reaction proceeds efficiently using a standard catalyst system of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in the presence of an amine base like triethylamine. bepls.com This demonstrates the feasibility of applying similar conditions to introduce ethynyl (B1212043) groups at the C-3 position of the target molecule, providing access to a class of compounds with applications as synthetic intermediates and in materials science. bepls.com
Table 2: Representative Conditions for Sonogashira Coupling of an Iodo-Pyridine Derivative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, linking aryl halides with primary or secondary amines. organic-chemistry.orgyoutube.com This reaction is particularly significant for N-H containing heterocycles like 7-azaindoles. A major challenge in the amination of these substrates is the potential for competitive N-H activation or catalyst inhibition by the acidic pyrrole (B145914) proton. However, the development of specialized palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands (such as RuPhos and BrettPhos) has enabled highly selective amination at the halo-substituted position, even with an unprotected N-H group. youtube.commit.edu
Efficient protocols have been established for the Pd-catalyzed cross-coupling of a wide array of aliphatic and aromatic amines with various halo-7-azaindoles under mild conditions. mit.edu The choice of ligand is critical, as it can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. youtube.comresearchgate.net This methodology allows for the direct synthesis of 3-amino-7-azaindole derivatives from 3-iodo-7-azaindole precursors, avoiding the need for protecting group strategies.
Table 3: General Conditions for Buchwald-Hartwig Amination of Halo-7-Azaindoles
Reactivity of the 6-Methoxy Group Towards Functional Group Interconversions
The 6-methoxy group on the pyrrolo[2,3-b]pyridine ring offers opportunities for further functionalization, primarily through demethylation to reveal a hydroxyl group or via direct nucleophilic substitution.
Demethylation: The conversion of the 6-methoxy group to a 6-hydroxy group is a key transformation, as the resulting phenol (B47542) can be a precursor for ethers, esters, or serve as a hydrogen bond donor in biological contexts. Studies on related azaindole systems have shown that this demethylation can be achieved selectively. For example, BBr₃ has been used for the selective monodemethylation of dimethoxy-6-azaindoles. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The 6-position of the 7-azaindole nucleus is electronically analogous to the 2-position of pyridine (B92270), which is activated towards nucleophilic attack. youtube.com Research has demonstrated that the 6-methoxy group can be directly displaced by nucleophiles. A protocol using a sodium hydride-lithium iodide system has been successfully applied to the amination of 6-methoxy-1-phenyl-1H-pyrrolo[2,3-b]pyridine with piperidine, achieving nucleophilic substitution of the methoxy (B1213986) group. ntu.edu.sg This reaction provides a direct route to 6-amino-7-azaindole derivatives without proceeding through a halogenated intermediate.
Table 4: Functional Group Interconversions of the 6-Methoxy Group
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Ring System Bearing Iodo and Methoxy Substituents
The inherent electronic properties of the 7-azaindole ring, combined with the directing effects of the iodo and methoxy substituents, govern the regioselectivity of further substitution reactions.
Electrophilic Substitution: The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack, with the C-3 position being the most reactive site in the unsubstituted parent heterocycle. With the C-3 position already occupied by an iodine atom, further electrophilic substitution would be directed to other positions. The iodine atom is a deactivating group, while the 6-methoxy group is a strong activating, ortho-, para-director. This would likely direct incoming electrophiles to the C-5 position.
Nucleophilic Substitution: The pyridine ring of the 7-azaindole core is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at an activated position (ortho or para to the ring nitrogen). youtube.com As discussed previously, the 6-methoxy group itself can act as a leaving group under certain conditions, allowing for direct amination at this position. ntu.edu.sg The introduction of other leaving groups, such as halogens, at the C-2, C-4, or C-5 positions would provide additional handles for SNAr reactions.
Regioselectivity and Stereoselectivity in Derivatization of this compound
Regioselectivity: The derivatization of this compound is characterized by high levels of regioselectivity, which can be predicted and controlled based on the chosen reaction type.
Cross-Coupling: In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the C-3 iodo group is the most reactive site. In a molecule containing multiple different halogens (e.g., a 3-iodo-5-chloro-7-azaindole), the cross-coupling reaction would occur selectively at the C-I bond before reacting at the C-Cl bond, allowing for programmed, sequential functionalization. rsc.orgacs.org
Nucleophilic Aromatic Substitution: SNAr reactions are directed by the electron-deficient nature of the pyridine ring. Nucleophilic attack preferentially occurs at the positions ortho and para to the pyridine nitrogen (C-6 and C-4). The successful displacement of the 6-methoxy group by an amine demonstrates this principle. ntu.edu.sg
Electrophilic Substitution: In the unsubstituted 7-azaindole, electrophilic attack is highly regioselective for the C-3 position. Since this position is blocked in the title compound, any further electrophilic substitution would be directed by the combined electronic effects of the existing substituents and the heterocyclic core.
Stereoselectivity: There is limited information in the surveyed literature regarding the stereoselective derivatization of this compound. Stereoselectivity could become a factor in reactions that create new chiral centers, for example, if the introduced substituents are large enough to cause restricted rotation and atropisomerism in the resulting biaryl products. However, specific studies demonstrating or exploring this for the target compound have not been prominently reported.
Spectroscopic Characterization Techniques for Structural Elucidation of 3 Iodo 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework. For derivatives of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, NMR is crucial for confirming the successful synthesis and regiochemistry of substitutions on the heterocyclic core.
In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to each unique proton are observed. The chemical shift (δ, in ppm) of these signals is indicative of the local electronic environment. For instance, protons on the aromatic rings will appear in the downfield region (typically δ 6.5-8.5 ppm), influenced by the ring currents and the electronic effects of substituents like the methoxy (B1213986) and iodo groups. The methoxy group itself will present a sharp singlet, usually in the δ 3.8-4.1 ppm range. mdpi.com The proton on the pyrrole (B145914) nitrogen (N-H) often appears as a broad singlet at a very downfield chemical shift. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the pyrrolopyridine ring system are characteristic, and the positions of substituents can be confirmed through their influence on these shifts. semanticscholar.org For example, the carbon atom bonded to the electronegative oxygen of the methoxy group will resonate at a specific downfield position (around δ 55 ppm). mdpi.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, confirming the final structure unambiguously. mdpi.com For example, HMBC can show correlations between the methoxy protons and the aromatic carbon to which the group is attached, confirming its position at C6. mdpi.com
Table 1: Representative NMR Data for Pyrrolopyridine Derivatives Note: The following table provides examples of NMR data for related structures to illustrate typical chemical shifts. Exact values for this compound may vary.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic C-H | 6.5 - 8.5 | Doublet, Singlet, Multiplet |
| ¹H | Pyrrole N-H | > 10.0 | Broad Singlet |
| ¹H | Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet |
| ¹³C | Aromatic C=C | 100 - 150 | - |
| ¹³C | Aromatic C-N | 140 - 160 | - |
| ¹³C | Aromatic C-O | 155 - 165 | - |
| ¹³C | Methoxy (-OCH₃) | 55 - 60 | - |
Utilization of Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with very high accuracy, allowing for the calculation of the elemental formula. semanticscholar.org
For this compound (C₉H₇IN₂O), the expected monoisotopic mass is approximately 285.96 g/mol . In an HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, with an m/z value corresponding to its calculated exact mass. semanticscholar.orgrsc.org The presence of this ion confirms the molecular weight and, by extension, the elemental composition of the synthesized molecule.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. When the molecular ion is subjected to energy, it breaks apart into smaller, stable fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For pyrrolopyridine derivatives, common fragmentation pathways may include the loss of the methyl radical (•CH₃) from the methoxy group, elimination of the iodine atom, or cleavage of the heterocyclic ring system. researchgate.netmdpi.com Analyzing these fragments helps to confirm the presence and location of various functional groups.
Table 2: HRMS Data for a Representative Pyrrolopyridine Derivative This table illustrates how HRMS data is presented to confirm a compound's identity.
| Compound | Formula | Ion | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Example: 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀N₂O₃ | [M+H]⁺ | 361.1552 | 361.1556 |
Source: semanticscholar.org
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.
For this compound, the IR spectrum would display several key absorption bands confirming its structure. libretexts.orgpressbooks.pub
N-H Stretch: A characteristic absorption for the N-H bond in the pyrrole ring is expected in the region of 3300-3500 cm⁻¹. This peak is often sharp and of medium intensity. pressbooks.pub
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group (-OCH₃) will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). pressbooks.pub
C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrrolopyridine ring system are found in the 1450-1650 cm⁻¹ region. pressbooks.pub
C-O Stretch: A strong, characteristic absorption corresponding to the C-O stretching of the aryl ether (methoxy group) is expected in the 1200-1275 cm⁻¹ range. libretexts.org
C-I Stretch: The vibration for the carbon-iodine bond typically appears in the far-infrared region, often below 600 cm⁻¹, which is within the fingerprint region and can be difficult to assign definitively without reference spectra.
The combination of these characteristic peaks provides strong evidence for the presence of the key functional groups that constitute the this compound structure.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Pyrrole | N-H stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Methoxy Group | C-H stretch | 2850 - 2960 | Medium |
| Aromatic Rings | C=C, C=N stretch | 1450 - 1650 | Medium to Strong |
| Methoxy Group | C-O stretch | 1200 - 1275 | Strong |
Chromatographic Techniques for Purity Assessment and Analytical Method Development (e.g., HPLC, LC-MS, UPLC)
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For synthetic compounds like this compound derivatives, chromatographic methods are essential for assessing the purity of the final product and for developing robust analytical methods. ptfarm.pl
Thin-Layer Chromatography (TLC) is often used as a quick, qualitative method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography purification. rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a premier technique for purity assessment. ptfarm.plresearchgate.net A sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and components separate based on their differential interactions with the stationary and mobile phases. By using a UV detector, the elution of the compound of interest can be monitored, and its purity can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram. A validated HPLC method can determine purity with high precision and accuracy. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net As components elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, as well as the identification of any impurities, by their mass-to-charge ratios. This is particularly useful for distinguishing between isomers or impurities with similar retention times.
Ultra-High-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the column packing, allowing for faster analysis times and higher resolution separations. Commercial suppliers often provide UPLC data to certify the purity of chemical compounds, including derivatives of this compound. bldpharm.combldpharm.combldpharm.combldpharm.com
Table 4: Application of Chromatographic Techniques
| Technique | Application | Information Provided |
| TLC | Reaction monitoring, purification solvent screening | Qualitative assessment of components |
| HPLC | Purity assessment, quantification | Quantitative purity data, retention time |
| LC-MS | Purity assessment, impurity identification | Purity, retention time, molecular weight of components |
| UPLC | High-throughput purity assessment | High-resolution separation, quantitative purity |
Computational Chemistry and Theoretical Investigations of 3 Iodo 6 Methoxy 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of molecules. For a molecule like 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, these calculations can predict various electronic and geometric parameters.
DFT studies on similar pyrrolo[2,3-b]pyridine derivatives have been used to analyze the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity descriptors. ajchem-a.com The methoxy (B1213986) group at the 6-position is an electron-donating group, which would be expected to increase the electron density on the pyridine (B92270) ring, influencing its reactivity. The iodine atom at the 3-position, being a large and polarizable halogen, can participate in halogen bonding and also influences the molecule's electronic properties and potential for chemical modification.
Table 1: Predicted Electronic Properties of this compound (Illustrative based on related compounds)
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. The electron-rich pyrrole (B145914) ring and the methoxy group contribute to this. |
| LUMO Energy | Relatively Low | Suggests ability to accept electrons, relevant for interactions with biological targets. |
| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher reactivity and potential for biological activity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the pyridine nitrogen and oxygen of the methoxy group; Positive potential around the pyrrole N-H. | Predicts sites for electrophilic and nucleophilic attack, and hydrogen bonding. |
| Mulliken Atomic Charges | Negative charges on N atoms and O atom; Positive charge on the hydrogen of the N-H group. | Indicates the distribution of charge and reactive sites within the molecule. |
This table is illustrative and based on general principles and findings for similar pyrrolo[2,3-b]pyridine structures.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be essential to hypothesize its binding mode within the active site of a protein target.
Research on various substituted pyrrolo[2,3-b]pyridine derivatives has demonstrated their potential to inhibit a range of enzymes through specific interactions. For instance, docking studies of pyrrolo[2,3-b]pyridine derivatives have identified key interactions with the active sites of kinases like V600E-BRAF and Traf2 and Nck-interacting kinase (TNIK), as well as ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs). ajchem-a.comnih.govimist.maimist.ma These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds in ligand binding.
For this compound, one could predict that:
The pyrrolo[2,3-b]pyridine core would serve as a scaffold, fitting into the binding pocket.
The N-H group of the pyrrole ring and the nitrogen of the pyridine ring could act as hydrogen bond donors and acceptors, respectively.
The methoxy group could form hydrogen bonds or engage in hydrophobic interactions.
The iodine atom at the 3-position could form significant halogen bonds with electron-rich residues like carbonyl oxygens in the protein's active site, a type of interaction increasingly recognized for its importance in ligand affinity.
Table 2: Potential Intermolecular Interactions of this compound in a Kinase Active Site (Hypothetical)
| Interacting Group of Ligand | Potential Interacting Residue in Protein | Type of Interaction |
|---|---|---|
| Pyrrole N-H | Glutamate (Glu), Aspartate (Asp) | Hydrogen Bond (Donor) |
| Pyridine Nitrogen | Lysine (Lys), Arginine (Arg) | Hydrogen Bond (Acceptor) |
| 6-Methoxy Group | Serine (Ser), Threonine (Thr) | Hydrogen Bond (Acceptor) |
| Aromatic Rings | Leucine (Leu), Valine (Val), Alanine (Ala) | Hydrophobic Interaction |
This table is hypothetical and illustrates potential interactions based on studies of similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
3D-QSAR studies have been successfully applied to series of 1H-pyrrolo[2,3-b]pyridine derivatives to elucidate the structural requirements for their inhibitory activity against targets like TNIK. imist.maimist.ma These studies use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate contour maps that indicate where steric bulk, electrostatic charge, and other properties should be modified to enhance activity.
For this compound, a QSAR model would likely highlight the importance of:
Steric Fields: The size and shape of the substituents at the 3 and 6 positions would be critical. The bulky iodine atom would have a significant steric influence.
Electrostatic Fields: The electron-donating methoxy group and the electronegative iodine atom would create specific electrostatic fields that could be correlated with activity.
A hypothetical QSAR study might reveal that a bulky, electronegative group at the 3-position and an electron-donating group at the 6-position are favorable for a particular biological activity.
Conformational Analysis and Molecular Dynamics Simulations of Pyrrolo[2,3-b]pyridine Systems
For this compound, the main conformational flexibility would arise from the rotation of the methoxy group. While this rotation might seem minor, it can affect the molecule's interaction with its environment. MD simulations could be used to explore the stability of the compound within a protein's active site, revealing how the ligand and protein adapt to each other over time and the stability of key interactions like hydrogen and halogen bonds.
Conformational analysis of related disubstituted pyridine inhibitors of IDO1 has shown that controlling the conformation of substituents is key to achieving high binding affinity. nih.gov This underscores the importance of understanding the preferred spatial arrangement of the iodo and methoxy groups in this compound for rational drug design.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[2,3-b]pyridine |
| 7-azaindole (B17877) |
| V600E-BRAF |
| Traf2 and Nck-interacting kinase (TNIK) |
| Ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs) |
Applications of 3 Iodo 6 Methoxy 1h Pyrrolo 2,3 B Pyridine As a Synthetic Scaffold and in Biological Research
Role as a Key Intermediate in the Synthesis of Biologically Active Compounds
The 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the synthesis of numerous compounds with significant biological activity. The presence of the iodine atom at the 3-position is particularly advantageous, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, leading to the creation of extensive libraries of derivatives for biological screening.
This synthetic versatility has been harnessed to develop potent inhibitors of several key enzymes implicated in human diseases. For instance, the pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in the design of kinase inhibitors. nih.govrsc.orgnih.govmdpi.com By modifying the scaffold, researchers have successfully synthesized inhibitors for a range of kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Monopolar Spindle 1 (MPS1), Serum/Glucocorticoid-regulated Kinase 1 (SGK-1), Tropomyosin Receptor Kinases (TRKs), and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govacs.orgresearchgate.netnih.gov
Furthermore, the adaptability of the this compound scaffold extends beyond kinase inhibition. It has also been utilized in the synthesis of inhibitors targeting HIV-1 integrase, a crucial enzyme in the life cycle of the human immunodeficiency virus. nih.gov The ability to readily diversify the core structure allows for the fine-tuning of inhibitory activity and selectivity against these various enzymatic targets.
Exploration of Modulatory Activities on Specific Enzyme Systems
The derivatives of this compound have been extensively investigated for their ability to modulate the activity of specific enzymes, revealing potent and often selective inhibitory profiles.
Kinase Inhibition Mechanisms Associated with Pyrrolo[2,3-b]pyridine Scaffolds
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective hinge-binding motif in the design of kinase inhibitors. nih.govrsc.org This structural feature allows derivatives to anchor within the ATP-binding pocket of various kinases, leading to potent inhibition.
CSF1R: In the case of CSF1R, inhibitors bearing the related pyrrolo[2,3-d]pyrimidine scaffold have been shown to bind to the hinge region of the kinase. X-ray crystallography studies have revealed that these inhibitors can form two hydrogen bonds with the backbone of Cys-666 in the hinge region. Specifically, the pyrimidine (B1678525) N1-atom accepts a hydrogen bond from the amide of Cys-666, while the pyrrole (B145914) NH donates a hydrogen bond to the carbonyl oxygen of the same residue. nih.gov This bidentate interaction provides a strong anchor for the inhibitor in the active site. Furthermore, some inhibitors have been shown to bind preferentially to the "DFG-out" inactive conformation of the kinase, which can contribute to their selectivity. nih.goved.ac.uk
MPS1: For MPS1, inhibitors with a 1H-pyrrolo[3,2-c]pyridine scaffold have been developed. These compounds have been shown to stabilize an inactive conformation of MPS1, where the activation loop is arranged in a manner that is incompatible with ATP and substrate binding. acs.orgnih.gov This mechanism of action highlights the ability of the pyrrolopyridine scaffold to induce conformational changes in the target kinase, leading to its inactivation.
SGK-1: The 1H-pyrrolo[2,3-b]pyridine framework is also a key feature of SGK-1 inhibitors. google.com While detailed crystal structures of these specific inhibitors bound to SGK-1 are not as readily available, the general mechanism of action for kinase inhibitors with this scaffold involves competitive binding at the ATP pocket, preventing the phosphorylation of downstream substrates.
TRKs: In the context of TRK kinases, pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with the pyrrolo[2,3-b]pyridine core, have been designed as potent inhibitors. nih.gov Molecular docking studies suggest that the pyrazolo portion of the scaffold acts as a hydrogen bond center, while the pyridine (B92270) ring engages in π-π stacking interactions with key residues such as Phe589, contributing to the binding affinity. nih.gov
FGFRs: For FGFRs, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors. nih.govrsc.org The 1H-pyrrolo[2,3-b]pyridine motif is designed to act as a hinge binder. nih.gov Molecular modeling suggests that substituents, such as a methoxyphenyl group, can occupy a hydrophobic pocket in the ATP site, forming van der Waals interactions and a hydrogen bond with the backbone NH of Asp641. nih.gov
Below is an interactive data table summarizing the kinase inhibition data for representative compounds with a pyrrolopyridine scaffold.
| Target Kinase | Scaffold Type | Key Interactions | Representative IC50 |
| CSF1R | Pyrrolo[2,3-d]pyrimidine | Hydrogen bonds with Cys-666 | 1 nM |
| FGFR1 | 1H-Pyrrolo[2,3-b]pyridine | Hinge binding, hydrophobic pocket interactions | 7 nM |
| MPS1 | 1H-Pyrrolo[3,2-c]pyridine | Stabilization of inactive conformation | Not specified |
| SGK-1 | 1H-Pyrrolo[2,3-b]pyridine | ATP-competitive inhibition | Not specified |
| TRKA | Pyrazolo[3,4-b]pyridine | H-bonding, π-π stacking with Phe589 | 56 nM |
Interaction Mechanisms with Other Enzymatic Targets
HIV-1 Integrase: The pyrrolo[2,3-b]pyridine scaffold has been incorporated into molecules designed to inhibit HIV-1 integrase. nih.gov The mechanism of action for this class of inhibitors typically involves chelation of the divalent metal ions (usually Mg2+) in the active site of the enzyme. This chelation disrupts the catalytic activity of the integrase, preventing the insertion of the viral DNA into the host genome. While specific structural details for inhibitors derived directly from this compound are limited, the general strategy involves designing molecules where the pyrrolopyridine core serves as a scaffold to present the necessary chelating groups in the correct orientation to bind the metal ions in the integrase active site.
Mechanistic Studies of Observed Biological Activities
The biological activities of compounds derived from this compound extend to cellular processes, including proliferation and microbial growth. Mechanistic studies have begun to unravel the pathways through which these effects are mediated.
Investigating Antiproliferative Mechanisms via Molecular Pathways
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.govmdpi.com The primary mechanism underlying this activity is often linked to the inhibition of key kinases involved in cell cycle progression and survival signaling pathways.
For instance, FGFR inhibitors derived from this scaffold have been shown to induce apoptosis in breast cancer cells. nih.gov Mechanistic studies revealed that treatment with these compounds leads to an increase in the levels of cleaved caspase-3 and a decrease in the anti-apoptotic protein Bcl-2. acs.org This indicates that the antiproliferative effect is mediated, at least in part, through the induction of the intrinsic apoptotic pathway.
Furthermore, some pyrrolopyrimidine derivatives have been shown to cause cell cycle arrest. nih.gov For example, halogenated pyrrolo[3,2-d]pyrimidines can induce an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest in cell division prevents the proliferation of cancer cells. In some cases, this G2/M arrest is also accompanied by a robust induction of apoptosis. nih.gov
The following table provides a summary of the observed antiproliferative mechanisms.
| Compound Type | Cancer Cell Line | Observed Effect | Molecular Pathway |
| FGFR Inhibitor | Breast Cancer (4T1) | Apoptosis | ↑ Cleaved Caspase-3, ↓ Bcl-2 |
| Halogenated Pyrrolopyrimidine | Triple Negative Breast Cancer (MDA-MB-231) | G2/M Cell Cycle Arrest, Apoptosis | Not fully elucidated |
Elucidation of Antimicrobial Action Pathways
The pyrrolo[2,3-b]pyridine scaffold has also been explored for its antimicrobial potential. nih.govscilit.comproquest.com Studies on related pyrrolopyrimidine derivatives have identified a promising mechanism of action against bacteria. These compounds have been found to be inhibitors of bacterial DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mode of action is distinct from many commonly used antibiotics, making these compounds attractive candidates for development against drug-resistant bacterial strains. Some pyrrolo-pyridine derivatives have also been observed to cause some blockage of translation, suggesting potential interactions with the bacterial ribosome. nih.govproquest.com
Analysis of Antiviral Mechanisms
While specific studies on the antiviral mechanisms of this compound are not extensively documented, research on related pyrrolo[2,3-b]pyridine derivatives provides insights into their potential modes of action. A primary antiviral strategy involving this class of compounds is the inhibition of viral kinases or host cell kinases essential for viral replication. For instance, inhibition of AP-2-associated protein kinase 1 (AAK1) has emerged as a promising approach for developing broad-spectrum antiviral agents. pjps.pk Pyrrolo[2,3-b]pyridine scaffolds have been instrumental in the design of potent AAK1 inhibitors, which have demonstrated activity against viruses such as dengue and Venezuelan equine encephalitis virus. pjps.pk
The general mechanism for many antiviral compounds acting as kinase inhibitors involves blocking the phosphorylation events necessary for viral life cycles. This can include interference with viral entry, replication of the viral genome, assembly of new viral particles, or their subsequent release from the host cell. The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative of pyrrolo[2,3-b]pyridine, has been identified in compounds showing antiviral activity against flaviviruses like Zika virus (ZIKV) and Dengue virus (DENV). google.com The antiviral activity of these compounds is often linked to their ability to inhibit viral or host cell proteins. nih.gov
It is plausible that this compound and its derivatives could exert antiviral effects through similar mechanisms, by targeting essential viral or host cellular kinases. Further research is necessary to elucidate the specific antiviral targets and the precise mechanisms of action for this particular compound.
Biochemical Basis of Anti-inflammatory, Analgesic, and Other Pharmacological Effects
The pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. pjps.pk The biochemical basis for these effects often lies in the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). pjps.pk These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov
Derivatives of the related pyrrolo[3,4-c]pyridine have demonstrated analgesic properties. For example, imide derivatives with a methoxy (B1213986) group on the pyridine ring have shown significant analgesic activity in preclinical models. nih.gov The potency of these effects appears to be influenced by the nature of the alkoxy group. nih.gov Some 7-azaindole (B17877) derivatives have also been reported to possess significant analgesic activity. jcsp.org.pk
The anti-inflammatory effects of pyrrolopyridine derivatives can also be mediated through the inhibition of other pro-inflammatory pathways. For instance, some 7-azaindole derivatives have been shown to inhibit the CC-chemokine receptor-2 (CCR2), which is implicated in various inflammatory conditions. nih.gov Furthermore, the inhibition of protein kinases, a common mechanism for this class of compounds, can also play a crucial role in their anti-inflammatory effects. google.com Given that this compound contains the core 7-azaindole structure, it is hypothesized that it may exhibit anti-inflammatory and analgesic effects through the modulation of these or similar biochemical pathways.
Structure-Activity Relationship (SAR) Studies of Iodo- and Methoxy-Pyrrolo[2,3-b]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For pyrrolo[2,3-b]pyridine derivatives, the nature and position of substituents on the heterocyclic core significantly influence their biological activity.
The biological potency of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the substituents at various positions. For instance, in a series of pyrrolo[2,3-d]pyrimidine-based inhibitors of RET kinase, the substitution pattern on the central phenyl ring was found to be critical, with a 1,4-substitution pattern being more favorable than a 1,3-pattern. nih.gov The introduction of bulky groups can sometimes be detrimental to activity. nih.gov
In the context of anticancer activity, the presence and position of methoxy groups on related pyridine derivatives have been shown to enhance their antiproliferative effects. nih.gov Research indicates that increasing the number of methoxy substituents can lead to increased activity. nih.gov Conversely, the presence of halogen atoms can sometimes result in lower antiproliferative activity. nih.gov However, in other cases, halogen substitution is beneficial. For example, in the synthesis of 3,6-diaryl 7-azaindoles, the presence of an electron-withdrawing p-fluoro substituent on an aryl boronic acid resulted in a good yield of the desired product. nih.gov
The following table summarizes the impact of different substituents on the biological activity of various pyrrolo[2,3-b]pyridine and related heterocyclic derivatives based on findings from the literature.
| Scaffold | Substituent & Position | Observed Effect on Biological Activity | Reference |
| Pyrrolo[2,3-d]pyrimidine | 1,3-substitution on central phenyl ring | Unfavorable for RET kinase inhibition | nih.gov |
| Pyridine Derivatives | Methoxy groups | Enhanced antiproliferative activity | nih.gov |
| Pyridine Derivatives | Halogen atoms | Lowered antiproliferative activity in some cases | nih.gov |
| 7-Azaindole | p-Fluoro substituent on aryl boronic acid | Favorable for Suzuki-Miyaura cross-coupling reaction | nih.gov |
| Pyrrolo[3,4-c]pyridine | Methoxy group on pyridine ring | Potent analgesic effect | nih.gov |
| Pyrrolo[3,4-c]pyridine | Ethoxy group (vs. methoxy) | Decreased analgesic activity | nih.gov |
The iodo and methoxy groups on the this compound scaffold are expected to play significant roles in its interaction with biological targets. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. This has been increasingly recognized as an important interaction in drug design.
The methoxy group can act as a hydrogen bond acceptor and its presence can influence the electronic properties and conformation of the molecule. rjpbr.com The position of the methoxy group is critical; for example, in some pyrrolopyridine derivatives, a methoxy group at a specific position was found to be crucial for potent analgesic activity. nih.gov Methoxy groups can also impact the metabolic stability and pharmacokinetic properties of a compound. rjpbr.com In the context of kinase inhibition, the methoxy group can form hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase. nih.gov
Rational Design Strategies for Optimizing Biological Profiles of Pyrrolo[2,3-b]pyridine Analogs
Rational drug design aims to optimize the biological profile of a lead compound by making targeted modifications based on an understanding of its structure-activity relationships and its interaction with the biological target. For pyrrolo[2,3-b]pyridine analogs, several strategies can be employed.
One common approach is scaffold hopping , where the core scaffold is replaced with a different one while maintaining or improving biological activity. nih.gov For example, the pyrrolo[2,3-d]pyrimidine scaffold has been used as a bioisosteric replacement for the pyrrolo[2,3-b]pyridine core in the design of kinase inhibitors. nih.gov
Molecular hybridization is another strategy that involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid compound with enhanced activity. nih.gov This has been successfully applied in the development of CSF1R inhibitors by merging fragments of known drugs with a pyrrolopyrimidine nucleus. nih.gov
Structure-based drug design utilizes the three-dimensional structure of the target protein to design inhibitors that fit optimally into the binding site. For kinase inhibitors, this involves designing molecules that can form key interactions, such as hydrogen bonds with the hinge region of the kinase domain. The pyrrolo[2,3-b]pyridine scaffold is well-suited for this purpose as it can mimic the adenine (B156593) part of ATP. nih.gov
The following table outlines some rational design strategies applied to pyrrolo[2,3-b]pyridine and related scaffolds.
| Design Strategy | Application Example | Outcome | Reference |
| Scaffold Hopping | Replacing pyrrolo[2,3-b]pyridine with pyrrolo[2,3-d]pyrimidine | Development of RET kinase inhibitors | nih.gov |
| Molecular Hybridization | Merging fragments of Pexidartinib with a pyrrolopyrimidine nucleus | Creation of potent CSF1R inhibitors | nih.gov |
| Structure-Based Design | Designing inhibitors to fit the ATP-binding pocket of kinases | Optimization of kinase inhibitors | nih.gov |
| Isosteric Replacement | Replacing a carboxamide linker with five-membered heterocycles | Discovery of novel AAK1 inhibitors with antiviral activity | pjps.pk |
Advanced Analytical Methodologies for Detection and Quantification of Pyrrolo 2,3 B Pyridine Derivatives
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantitation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pyrrolo[2,3-b]pyridine derivatives. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detector to achieve optimal resolution and sensitivity.
Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of pyrrolo[2,3-b]pyridine derivatives. In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The choice of a C18 or C8 bonded silica (B1680970) column is typical for these applications, providing a hydrophobic surface for the retention of the analytes.
The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly used. The pH of the aqueous phase can be adjusted to control the ionization state of the pyrrolo[2,3-b]pyridine derivatives, thereby influencing their retention behavior. For instance, maintaining the pH below the pKa of the pyridine (B92270) nitrogen will result in its protonation, leading to increased polarity and potentially earlier elution times. Isocratic elution, where the mobile phase composition remains constant throughout the run, or gradient elution, where the proportion of the organic modifier is increased over time, can be employed. researchgate.net Gradient elution is particularly useful for separating complex mixtures with a wide range of polarities.
UV detection is frequently used for the quantitation of pyrrolo[2,3-b]pyridine derivatives, as the aromatic nature of these compounds results in strong UV absorbance. The selection of an appropriate wavelength, typically corresponding to the absorbance maximum of the analyte, is crucial for maximizing sensitivity. A diode array detector (DAD) can be beneficial as it allows for the acquisition of the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. researchgate.net
A typical HPLC method for a pyrrolo[2,3-b]pyridine derivative might utilize the following parameters:
Interactive Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These parameters would be optimized to ensure a good peak shape, resolution from any impurities, and a reasonable analysis time.
Integration of Mass Spectrometry with Chromatographic Techniques for Trace Analysis
For the analysis of trace levels of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and its related impurities, the coupling of HPLC with mass spectrometry (LC-MS) provides unparalleled sensitivity and selectivity. researchgate.net This hyphenated technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the detection and identification of compounds at very low concentrations.
In an LC-MS system, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar and semi-polar compounds like pyrrolo[2,3-b]pyridine derivatives. ESI generates gas-phase ions from the liquid phase with minimal fragmentation, typically producing protonated molecules [M+H]+ in positive ion mode.
The mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, separates the ions based on their mass-to-charge ratio (m/z). researchgate.net For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed. In this mode, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, enabling the quantification of analytes at picogram levels. europa.eu
The choice of precursor and product ions is critical for the development of a robust LC-MS/MS method. For this compound, the precursor ion would be its protonated molecule. The product ions would be generated through the fragmentation of the precursor ion, and the most intense and stable fragment ions would be selected for monitoring.
Interactive Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 275.0 |
| Product Ion 1 (m/z) | 148.1 |
| Product Ion 2 (m/z) | 120.1 |
| Collision Energy (eV) | 20 |
| Capillary Voltage (kV) | 3.5 |
| Source Temperature (°C) | 150 |
| Desolvation Gas Flow (L/hr) | 800 |
The integration of mass spectrometry with chromatography provides a powerful tool for the trace analysis of pyrrolo[2,3-b]pyridine derivatives, offering the high sensitivity and specificity required for impurity profiling and pharmacokinetic studies.
Method Validation and Quality Control in Pyrrolo[2,3-b]pyridine Analysis
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. youtube.com For the analysis of this compound, a comprehensive method validation would be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netijsrst.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that there is no interference at the retention time of the analyte.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards of known concentrations and plotting the response versus concentration. A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) is calculated.
Range is the interval between the upper and lower concentration levels of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Interactive Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10.0% |
Quality control (QC) samples are routinely analyzed alongside study samples to ensure the ongoing performance of the analytical method. These QC samples are prepared at different concentration levels and are used to monitor the accuracy and precision of the method over time. Any deviations from the established acceptance criteria would trigger an investigation and corrective action.
Future Directions and Emerging Research Avenues for 3 Iodo 6 Methoxy 1h Pyrrolo 2,3 B Pyridine
Development of Novel and Sustainable Synthetic Approaches
Novel strategies that are gaining traction include:
One-Pot Reactions: Developing tandem or domino reactions that allow for the construction of the pyrrolo[2,3-b]pyridine core in a single step from simple starting materials. rsc.org For instance, a one-pot process involving a copper-free Sonogashira alkynylation followed by a base-mediated indolization has been shown to be effective for N-alkylazaindoles. organic-chemistry.org
Protecting-Group-Free Synthesis: The development of synthetic routes that circumvent the need for protecting groups is a key goal. An efficient two-step method starting from chloroamino-N-heterocycles, involving a Suzuki-Miyaura coupling, has been established for a broad range of aza- and diazaindoles without the use of protecting groups. organic-chemistry.org
Catalyst Innovation: While palladium catalysts are common, research into using more abundant and less toxic metals like iron and copper is expanding. researchgate.net Iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes has emerged as an efficient method for creating the 7-azaindole (B17877) ring system. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times. researchgate.net | Reduced reaction times, improved yields, enhanced reaction control. researchgate.net |
| Iron-Catalyzed Cyclization | Employs inexpensive and non-toxic iron catalysts (e.g., Fe(acac)₃) for key bond-forming steps. researchgate.net | Lower cost, reduced environmental impact compared to precious metal catalysts. researchgate.net |
| Protecting-Group-Free Routes | Involves direct coupling and cyclization of precursors without the need to protect reactive functional groups. organic-chemistry.org | Increased atom economy, fewer synthetic steps, reduced waste. organic-chemistry.org |
| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Improved safety, scalability, and process control. |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent activity against a range of biological targets, indicating a rich pharmacophore. nih.govrsc.org Known inhibitors have targeted kinases crucial in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and TRAF2 and NCK-interacting kinase (TNIK). nih.govnih.govnih.govimist.ma Furthermore, its role as a Glycogen Synthase Kinase 3β (GSK-3β) inhibitor has shown promise for treating Alzheimer's disease. nih.govnih.gov
Future research will likely explore:
Novel Kinase Targets: Given the success of pyrrolo[2,3-b]pyridines as kinase inhibitors, a logical next step is to screen them against other kinases implicated in disease. This includes kinases involved in metabolic disorders, autoimmune diseases, and other forms of cancer.
Epigenetic Targets: There is growing interest in targeting epigenetic modulators like histone deacetylases (HDACs) and methyltransferases. The pyrrolo[2,3-b]pyridine scaffold could be adapted to interact with the active sites of these enzymes.
Neurodegenerative Diseases: Beyond Alzheimer's, the neuroprotective properties of GSK-3β inhibitors suggest potential applications in other neurodegenerative conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS). mdpi.comresearchgate.net Research could focus on developing derivatives that can effectively cross the blood-brain barrier. mdpi.com
Infectious Diseases: The structural similarity of the 7-azaindole core to purines, fundamental components of nucleic acids, suggests potential for antiviral or antibacterial applications. uni-rostock.demdpi.com
| Current Therapeutic Area | Known Biological Target | Potential Future Applications |
| Oncology | FGFR, CDK8, TNIK nih.govnih.govnih.gov | Other cancer-related kinases, epigenetic targets, combination therapies. |
| Neurology | GSK-3β nih.govnih.gov | Parkinson's disease, Huntington's disease, ALS. |
| Inflammation | NADPH Oxidase 2 (NOX2) mdpi.com | Autoimmune disorders (e.g., rheumatoid arthritis, lupus), inflammatory bowel disease. |
Application of Artificial Intelligence and Machine Learning in Rational Drug Design of Pyrrolo[2,3-b]pyridine Analogs
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.govnih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, making the search for new drugs faster and more efficient. nih.govresearchgate.net
For 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine analogs, AI and ML can be applied in several ways:
Generative Models for De Novo Design: AI algorithms can design entirely new molecules based on a set of desired properties. nih.gov Starting with the pyrrolo[2,3-b]pyridine core, a generative model could explore a massive virtual chemical space (estimated to contain up to 10⁶⁰ drug-like molecules) to create novel analogs optimized for binding to a specific biological target. youtube.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity of new, untested compounds. imist.ma This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. purdue.edu
ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can predict these properties early in the design phase, allowing for the optimization of molecules to improve their drug-like characteristics. youtube.com
Target Identification: AI can analyze biological data to identify and validate new potential drug targets for which pyrrolo[2,3-b]pyridine derivatives might be effective. researchgate.net
| AI/ML Application | Description | Impact on Drug Design |
| De Novo Design | Uses generative algorithms to create novel chemical structures with desired properties. nih.govyoutube.com | Rapidly generates diverse and synthesizable lead candidates. |
| QSAR Modeling | Predicts the biological activity of compounds based on their chemical structure. imist.ma | Prioritizes compounds for synthesis and testing. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of virtual compounds. youtube.com | Reduces late-stage attrition of drug candidates. |
| Target Identification | Analyzes complex biological data to propose and validate new drug targets. researchgate.net | Expands the therapeutic potential of the chemical scaffold. |
Green Chemistry Principles in the Synthesis and Derivatization of Pyrrolo[2,3-b]pyridine Compounds
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrrolo[2,3-b]pyridine derivatives is an area where these principles can have a significant impact.
Key green chemistry strategies for future research include:
Alternative Energy Sources: As mentioned, microwave irradiation is a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. researchgate.net Ultrasound-assisted synthesis is another alternative energy source being explored. researchgate.net
Greener Solvents: Many organic reactions rely on volatile and often toxic solvents. A major goal of green chemistry is to replace these with more benign alternatives, such as water, supercritical fluids (like CO₂), or bio-based solvents. Silver-catalyzed cyclization reactions to form 7-azaindoles have been successfully performed "on-water". organic-chemistry.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and tandem reactions are inherently more atom-economical as they reduce the number of purification steps where material is lost. rsc.org
Use of Renewable Feedstocks: While currently focused on petroleum-based starting materials, future research could explore the synthesis of the pyrrolo[2,3-b]pyridine scaffold from bio-renewables.
Q & A
Q. What are the key synthetic routes for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence regioselectivity?
The synthesis often involves functionalization of the pyrrolo[2,3-b]pyridine scaffold. For example:
- Iodination : Electrophilic substitution at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media, leveraging the electron-rich nature of the pyrrole ring .
- Methoxy introduction : Methoxy groups are typically introduced via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) on halogenated precursors .
Regioselectivity is controlled by steric and electronic factors. For instance, the 3-position is more reactive toward electrophiles due to the electron-donating methoxy group at position 6, which directs substitution to the adjacent position .
Q. How can NMR and HRMS be used to confirm the structure of this compound?
- 1H/13C NMR : The methoxy group at position 6 appears as a singlet (~δ 3.8–4.0 ppm in 1H NMR). The aromatic protons show splitting patterns consistent with the fused pyrrole-pyridine system. Iodo substituents cause deshielding of adjacent carbons (~δ 90–100 ppm in 13C NMR) .
- HRMS : A molecular ion peak at m/z 288.978 (C8H7IN2O) confirms the molecular formula. Isotopic patterns for iodine (1:1 ratio for [M]+ and [M+2]+) are critical for validation .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF (1–10 mM stock solutions). Addition of co-solvents like PEG-400 may enhance aqueous solubility .
- Stability : Susceptible to photodehalogenation under UV light. Store in amber vials at –20°C under inert atmosphere to prevent iodine loss .
Advanced Research Questions
Q. How does this compound interact with kinase targets like FGFR or BTK?
The compound’s planar aromatic system facilitates π-π stacking in kinase ATP-binding pockets. For example:
- FGFR Inhibition : The iodo group at position 3 forms halogen bonds with backbone carbonyls (e.g., Ala564 in FGFR1), while the methoxy group occupies a hydrophobic subpocket .
- BTK Inhibition : Scaffold-hopping studies show that substitution at position 5 with electron-withdrawing groups (e.g., –CN) improves potency (IC50 < 10 nM) by enhancing interactions with catalytic lysine residues .
Q. What strategies mitigate off-target effects in in vivo studies of this compound?
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity. For example, substituent modifications at position 5 reduce off-target binding to JAK2 .
- Prodrug approaches : Mask the methoxy group as a phosphate ester to improve tissue specificity. Hydrolysis by alkaline phosphatase at target sites releases the active compound .
Q. How can computational modeling guide the optimization of this compound derivatives?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes. For FGFR inhibitors, introducing a –CF3 group at position 5 enhances hydrophobic interactions with the “gatekeeper” residue (e.g., Phe642 in FGFR1) .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to prioritize synthetic targets. A meta-chloro substituent at position 7 improves metabolic stability by reducing CYP3A4-mediated oxidation .
Q. What experimental evidence supports the compound’s apoptotic activity in cancer models?
- In vitro : Treatment of diffuse malignant peritoneal mesothelioma (DMPM) cells with derivatives (e.g., compound 3f ) reduced survivin expression (Thr34-phosphorylated form) by 60–80%, activating caspase-3/7 .
- In vivo : Intraperitoneal administration (10 mg/kg, 3x/week) inhibited tumor growth by 58–75% in xenograft models. Synergy with paclitaxel (combination index < 0.5) suggests complementary mechanisms .
Methodological Considerations
Q. How to resolve contradictions in SAR data for pyrrolo[2,3-b]pyridine derivatives?
- Context-dependent activity : A substituent may enhance potency in one assay (e.g., BTK inhibition) but reduce it in another (e.g., JAK3 inhibition) due to divergent active-site geometries. Validate using isoform-specific assays .
- Counterion effects : Iodo substituents may chelate metal impurities in buffer systems, artificially inflating IC50 values. Use ultra-pure reagents and EDTA-free buffers .
Q. What chromatographic methods are optimal for purifying iodinated pyrrolo[2,3-b]pyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
